molecular formula C13H12ClNO3S2 B1607574 Ethyl 5'-(2-chloroacetamido)-[2,3'-bithiophene]-4'-carboxylate CAS No. 315676-33-6

Ethyl 5'-(2-chloroacetamido)-[2,3'-bithiophene]-4'-carboxylate

Cat. No. B1607574
M. Wt: 329.8 g/mol
InChI Key: LOHQWMWMHVSUNS-UHFFFAOYSA-N
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Description

Ethyl 5'-(2-chloroacetamido)-[2,3'-bithiophene]-4'-carboxylate is a small molecule compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biological activities, including in vivo and in vitro applications. It has been used in studies to understand the mechanism of action, biochemical and physiological effects, and pharmacodynamics of various biological systems.

Scientific Research Applications

Synthesis and Crystal Structure

Compounds similar to Ethyl 5'-(2-chloroacetamido)-[2,3'-bithiophene]-4'-carboxylate have been synthesized and characterized to understand their crystal structure, which is crucial for determining their physical and chemical properties. For example, Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate has been synthesized and its crystal structure determined by X-ray diffraction, showcasing its orthorhombic space group and intermolecular hydrogen bonding that stabilizes its structure (Liang Xiao-lon, 2015).

Heterocyclic Compound Synthesis

Ethyl 5'-(2-chloroacetamido)-[2,3'-bithiophene]-4'-carboxylate and its derivatives are valuable in synthesizing heterocyclic compounds, which are pivotal in developing pharmaceuticals and agrochemicals. The synthesis of novel thieno[2,3-c]pyridazines and related heterocycles has been reported, where compounds like ethyl 2,3-dihydro-5,6-diphenyl-3-thioxopyridazine-4-carboxylate served as precursors. These compounds have shown potential antibacterial and antifungal activities, highlighting their importance in medicinal chemistry (S. M. Radwan & E. A. Bakhite, 1999).

Palladium-Catalyzed Direct Arylation

Material Science and Dye Synthesis

In material science, derivatives of Ethyl 5'-(2-chloroacetamido)-[2,3'-bithiophene]-4'-carboxylate have been explored for dyeing polyester fibers. Synthesis of ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its application in creating monoazo disperse dyes for polyester fabric highlights the compound's relevance in textile engineering. These dyes exhibit good wash, perspiration, sublimation, and rub fastness ratings, albeit with poor photostability (O. Iyun et al., 2015).

properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S2/c1-2-18-13(17)11-8(9-4-3-5-19-9)7-20-12(11)15-10(16)6-14/h3-5,7H,2,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHQWMWMHVSUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364202
Record name Ethyl 5'-(2-chloroacetamido)[2,3'-bithiophene]-4'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5'-(2-chloroacetamido)-[2,3'-bithiophene]-4'-carboxylate

CAS RN

315676-33-6
Record name Ethyl 5′-[(2-chloroacetyl)amino][2,3′-bithiophene]-4′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315676-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5'-(2-chloroacetamido)[2,3'-bithiophene]-4'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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